molecular formula C19H19F2NO3 B6902544 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide

Cat. No.: B6902544
M. Wt: 347.4 g/mol
InChI Key: XXTCFZSJTONKCS-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is a complex organic compound that features a difluoromethoxy group, a hydroxy(phenyl)methyl group, and a cyclopropylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.

    Hydroxy(phenyl)methylation: This step involves the addition of a hydroxy(phenyl)methyl group to the intermediate compound.

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The hydroxy(phenyl)methyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
  • 2-(difluoromethyl)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
  • 2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]aniline

Uniqueness

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(difluoromethoxy)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3/c20-18(21)25-15-9-5-4-8-14(15)17(24)22-12-19(10-11-19)16(23)13-6-2-1-3-7-13/h1-9,16,18,23H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTCFZSJTONKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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